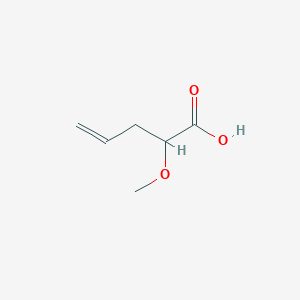![molecular formula C9H7BrO2 B15298248 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a brominated derivative of bicyclo[4.2.0]octa-1,3,5-triene. This compound is notable for its unique bicyclic structure, which includes a bromine atom and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include substituted derivatives, oxidized products, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid include:
4-Bromobenzocyclobutene: Another brominated bicyclic compound with similar reactivity.
4-Bromo-1,2-dihydrobenzocyclobutene: Shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-5(3-6)4-8(7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Clave InChI |
KWJGURHUNLXQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C1C=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
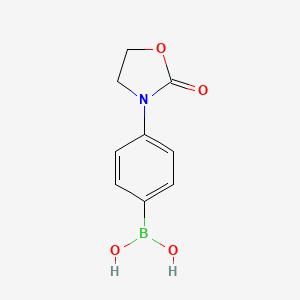
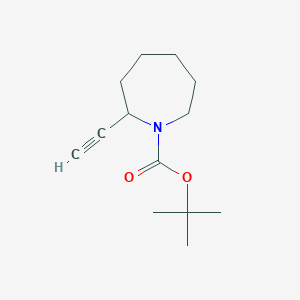
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
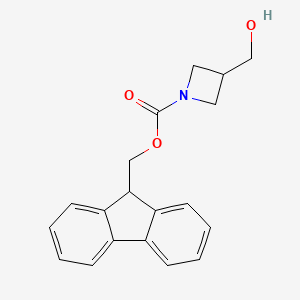
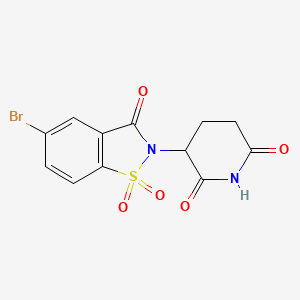
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)

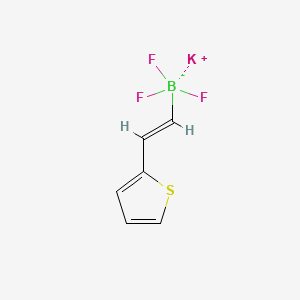
amine hydrochloride](/img/structure/B15298240.png)


